molecular formula C10H11FN2 B15333458 2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B15333458
M. Wt: 178.21 g/mol
InChI Key: AXUOMOCKTRUGAL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a fluorinated phenyl group and a dihydroimidazole ring

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

AXUOMOCKTRUGAL-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-fluoroaniline with acetone in the presence of an acid catalyst to form an intermediate, which is then cyclized to produce the desired imidazole derivative. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with higher oxidation states.

    Reduction: Formation of fully saturated imidazole derivatives.

    Substitution: Formation of substituted phenyl-imidazole derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the imidazole ring can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5-methyl-4,5-dihydro-1H-imidazole
  • 2-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole
  • 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Uniqueness

2-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.

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